![molecular formula C21H21N3O3 B1387392 1-[4-(2-メトキシフェニル)ピペラジン-1-イル]イソキノリン-4-カルボン酸 CAS No. 1030102-15-8](/img/structure/B1387392.png)
1-[4-(2-メトキシフェニル)ピペラジン-1-イル]イソキノリン-4-カルボン酸
説明
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aza-Michael 付加反応
この化合物は、Aza-Michael 付加反応を介して、ピラゾリルビニルケトンを官能化するのに使用されます。 この反応は、アミンをアルケンに付加するための方法であり、さまざまな化学合成プロセスで役立ちます .
トローガー塩基誘導体
これは、環状アミン置換トローガー塩基誘導体の調製のための前駆体として役立ちます。 これらの誘導体は、キラル分離や有機合成におけるビルディングブロックとしての潜在的な用途があります .
官能化ビス(メルカプトイミダゾリル)ボレート
この化合物は、活性化エステルと反応させることで、官能化ビス(メルカプトイミダゾリル)ボレートを調製するためにも使用されます。 これらのボレートは、配位化学と触媒において重要です .
神経学的状態の治療
これは、アルファ1アドレナリン受容体を標的とすることで、さまざまな神経学的状態の治療に治療上の可能性を秘めています。 この用途は、神経疾患の新しい薬の開発において重要です .
薬物合成 - ウラピジル
この化合物を用いた改良された合成ルートが、本態性高血圧および高血圧性緊急事態の治療に重要な薬剤であるウラピジルのために導入されました .
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can affect various biochemical pathways, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The interaction of the compound with its targets can lead to various molecular and cellular effects. For instance, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders .
生化学分析
Biochemical Properties
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound interacts with these receptors by binding to them, which can either activate or block their function. This interaction is crucial for its potential therapeutic applications in treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and neurodegenerative diseases .
Cellular Effects
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid influences various cellular processes. It affects cell signaling pathways by modulating the activity of alpha1-adrenergic receptors, which are involved in the regulation of intracellular calcium levels and the activation of protein kinase C . These pathways play a crucial role in cell function, including gene expression and cellular metabolism. The compound’s impact on these pathways can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid involves its binding to alpha1-adrenergic receptors. This binding can either inhibit or activate the receptor, depending on the specific subtype of the receptor and the cellular context . The compound’s interaction with these receptors can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it can modulate enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can have therapeutic effects, such as reducing blood pressure and improving cardiac function . At higher doses, it can cause toxic or adverse effects, including cardiovascular and neurological side effects . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in its biotransformation . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within different tissues . These interactions are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, as different subcellular compartments provide distinct microenvironments that can affect its interactions with biomolecules . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20-16-7-3-2-6-15(16)17(14-22-20)21(25)26/h2-9,14H,10-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGXYGRJUOCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
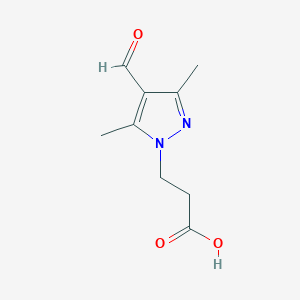

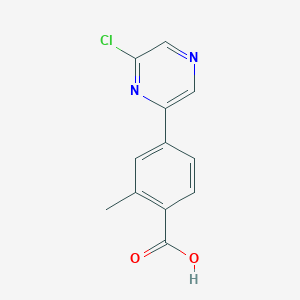
![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)
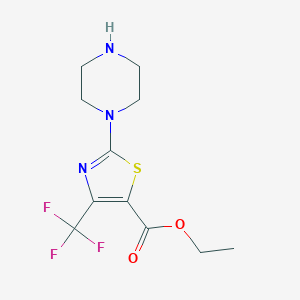
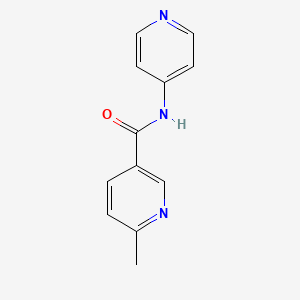
![Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B1387327.png)
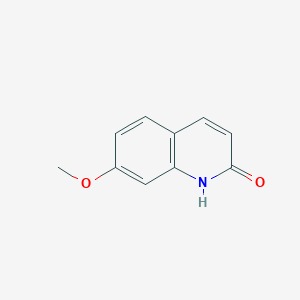
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
